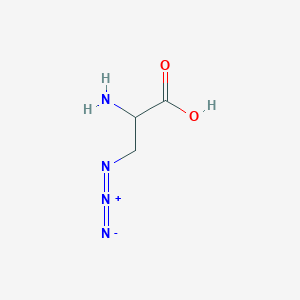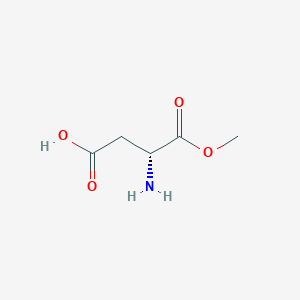
2-Amino-3-fluoropropanoic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of amino acids can be achieved through various methods. One such method involves the amination of alpha-bromocarboxylic acids2. The bromoacids, in turn, are conveniently prepared from carboxylic acids by reaction with Br2 + PCl32.
Molecular Structure Analysis
The molecular structure of 2-Amino-3-fluoropropanoic acid consists of an amino group (-NH2) and a carboxylic group (-COOH) attached to the same tetrahedral carbon atom3. The side chain (R group) of amino acids determines their chemical and physical characteristics3.
Chemical Reactions Analysis
Amino acids can act as both an acid and a base4. In aqueous solution at neutral pH, the carboxylic group of amino acids is dissociated into a carboxylate and a proton (-COOH → -COO – + H +) and the amino group, which functions as a base, is protonated (-NH2 + H + → -NH3+)4.
Physical And Chemical Properties Analysis
Amino acids possess high dielectric constants and high dipole moment, reflecting the discrete separation of positive and negative charges in their dipolar ionic forms3. They are non-volatile crystalline solids, which melt or decompose at fairly high temperatures3.
Applications De Recherche Scientifique
Fluorescent Probes in Protein Studies
2-Amino-3-fluoropropanoic acid and related compounds have been used as fluorescent probes in protein studies. Lee et al. (2009) reported the incorporation of a fluorescent amino acid into proteins in yeast, providing a tool for studying protein structure, molecular interactions, and folding (Lee et al., 2009). Additionally, Summerer et al. (2006) described a method for biosynthetically incorporating a low-molecular-weight fluorophore into proteins, which can be used to monitor protein unfolding and other interactions (Summerer et al., 2006).
Radiopharmaceuticals and Tumor Imaging
McConathy et al. (2002) and Yu et al. (2010) have studied the use of fluorinated analogues of amino acids, including 2-amino-3-fluoro-2-methylpropanoic acid, as radiopharmaceuticals for tumor imaging using positron emission tomography (PET). These compounds demonstrated high specificity and potential as imaging agents for intracranial neoplasms (McConathy et al., 2002), (Yu et al., 2010).
Synthesis of Chiral Fluoropropanoic Acids
Tengeiji and Shiina (2012) reported a new method for preparing chiral 2-aryl-2-fluoropropanoic acids, demonstrating the importance of these compounds in synthesizing chiral α-fluorinated drugs (Tengeiji & Shiina, 2012).
Biophysical Studies Using Fluorinated Amino Acids
Kasireddy et al. (2017) discussed the use of fluorinated amino acids, including 2-fluorohistidine and 4-fluorohistidine, as probes in biophysical studies. These compounds provide insights into protein structure and dynamics through NMR chemical shifts (Kasireddy et al., 2017).
Genetic Incorporation in Mammalian Cells
Chatterjee et al. (2013) demonstrated that a fluorescent amino acid can be incorporated into proteins in mammalian cells, offering a valuable tool for eukaryotic cell biology studies (Chatterjee et al., 2013).
Fluorescent Amino Acids in Chemical Biology
Cheng et al. (2020) discussed the design and synthesis of fluorescent amino acids, highlighting their use in tracking protein-protein interactions and imaging nanoscopic events in biological systems (Cheng et al., 2020).
Safety And Hazards
The safety and hazards of 2-Amino-3-fluoropropanoic acid are not specifically known. However, it is generally recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation6.
Orientations Futures
The future directions of 2-Amino-3-fluoropropanoic acid are not specifically known. However, amino acids in general have a wide range of applications in various fields, including medicine, biochemistry, and pharmacology7.
Propriétés
IUPAC Name |
2-amino-3-fluoropropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6FNO2/c4-1-2(5)3(6)7/h2H,1,5H2,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYTSRQMXRROFPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80865775 | |
| Record name | 3-Fluoroalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80865775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
107.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-fluoropropanoic acid | |
CAS RN |
16652-37-2, 35523-45-6 | |
| Record name | (+-)-3-Fluoroalanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016652372 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-fluoro-D-(2-2H)alanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.810 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![(R)-3-([1,1'-Biphenyl]-4-yl)-2-aminopropanoic acid](/img/structure/B555627.png)


